molecular formula C22H20N2O5S B2402416 2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862793-56-4

2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No.: B2402416
CAS No.: 862793-56-4
M. Wt: 424.47
InChI Key: NMAMKAWFRLCZEY-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a furan-2-yl group at position 2, a (4-methylphenyl)sulfonyl (tosyl) group at position 4, and an N-(4-methoxybenzyl)amine at position 3. Its molecular formula is C₂₁H₁₈N₂O₄S, with an average molecular weight of 394.45 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-15-5-11-18(12-6-15)30(25,26)22-21(29-20(24-22)19-4-3-13-28-19)23-14-16-7-9-17(27-2)10-8-16/h3-13,23H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAMKAWFRLCZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine represents a class of organic molecules that may exhibit significant biological activities. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described by its components:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Methoxybenzyl group : A benzene ring substituted with a methoxy group (–OCH₃).
  • Methylphenylsulfonyl group : A sulfonyl group (–SO₂) attached to a methyl-substituted phenyl.

The molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S, and it has a molecular weight of approximately 425.52 g/mol.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the methoxybenzoyl structure have shown improved activity against melanoma and prostate cancer cells, with IC₅₀ values dropping from micromolar to nanomolar ranges .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is critical for mitosis. This suggests that the compound may disrupt normal cell division, leading to apoptosis in cancerous cells.

Antimicrobial Activity

There is emerging evidence that oxazole derivatives possess antimicrobial properties. Studies have shown that certain oxazole compounds demonstrate activity against various bacterial strains, indicating potential as therapeutic agents in combating infections .

Case Studies

  • Antimalarial Activity : In vitro studies have demonstrated that similar compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These studies suggest that the incorporation of furan and oxazole moieties enhances antimalarial activity through mechanisms involving iron chelation .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, showing potential in models of neurodegenerative diseases. These effects are hypothesized to arise from antioxidant activities and modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation in melanoma
AntimicrobialActivity against Gram-positive bacteria
AntimalarialGrowth inhibition of Plasmodium falciparum
NeuroprotectiveReduction in neuroinflammation

Table 2: Structure-Activity Relationship (SAR)

Compound VariationBiological ActivityNotes
Methoxy substitution on benzeneIncreased anticancer potencyEnhances interaction with target proteins
Furan ring presenceAntimicrobial activityEssential for maintaining biological activity

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound has been investigated for its potential in cancer therapy. It has shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival .
  • Enzyme Inhibition : Interaction studies have demonstrated that this compound can interact with enzymes involved in metabolic pathways, which could lead to significant biological effects.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Anticancer Studies : In vitro studies have shown that this compound exhibits significant growth inhibition against multiple cancer cell lines, including OVCAR-8 and HCT116, with percent growth inhibitions exceeding 70% in some cases .
  • Mechanistic Insights : Research has focused on elucidating the mechanisms through which this compound exerts its effects, including its role in modulating signaling pathways associated with inflammation and cancer progression.
  • Pharmacological Profiles : Ongoing research aims to establish comprehensive pharmacokinetic profiles to understand absorption, distribution, metabolism, and excretion (ADME) characteristics essential for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations:

Sulfonyl Group Modifications 4-Methylphenyl (tosyl): Present in the target compound () and compounds like 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine (). Tosyl groups are stable and commonly used in medicinal chemistry for sulfonamide-based drugs.

Oxazole Substituents

  • Furan-2-yl : Present in the target compound and analogs like N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine (). Furan rings contribute π-π stacking interactions in biological targets .
  • Chlorophenyl/Methylphenyl : 4-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine () replaces furan with methylphenyl, altering steric bulk and electronic properties .

Amine Side Chain 4-Methoxybenzyl: The target compound’s methoxy group enhances solubility compared to non-polar analogs like N-benzyl derivatives (). Furan-2-ylmethyl: In 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine (), this substituent introduces additional heteroaromaticity, which may influence metabolic stability .

Comparative Data Table

Compound Name Sulfonyl Group Oxazole Substituent Amine Side Chain Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Methylphenyl Furan-2-yl 4-Methoxybenzyl C₂₁H₁₈N₂O₄S 394.45
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine 4-Chlorophenyl Furan-2-yl 4-Fluorophenyl C₁₉H₁₂ClFN₂O₄S 418.82
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine 4-Chlorophenyl Furan-2-yl Benzyl C₂₀H₁₅ClN₂O₄S 414.86
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine 4-Methylphenyl 2-Chlorophenyl Furan-2-ylmethyl C₂₁H₁₇ClN₂O₄S 428.89
4-(Benzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine Benzenesulfonyl 4-Methylphenyl Furan-2-ylmethyl C₂₁H₁₈N₂O₄S 394.45

Preparation Methods

Hantzsch-Type Oxazole Synthesis

The Hantzsch reaction, involving condensation of α-haloketones with amides, is a classical method for oxazole formation. For the target compound, furan-2-carbonyl chloride (derived from furan-2-carboxylic acid) may react with a β-ketoamide precursor to form the oxazole core.

Proposed Reaction:

  • Precursor synthesis : React furan-2-carbonyl chloride with ethyl acetoacetate in the presence of ammonium acetate to yield 2-(furan-2-yl)-4-acetyl-1,3-oxazol-5-amine.
  • Sulfonylation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in pyridine to install the sulfonyl group.

Key Data:

Step Reagents/Conditions Yield (%) Citation
1 Furan-2-carbonyl chloride, EtOAc, NH4OAc, 80°C, 6h 65–70
2 4-Methylbenzenesulfonyl chloride, pyridine, rt, 12h 85

Sulfonylation of Oxazole Intermediates

Direct Sulfonylation at Position 4

Sulfonylation typically occurs at the electron-rich position of the oxazole ring. Using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) facilitates this transformation.

Experimental Optimization:

  • Solvent : Dichloromethane or THF.
  • Temperature : Room temperature to 40°C.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction.

Challenges : Competitive sulfonylation at position 2 may occur if the furan substituent is insufficiently deactivating. Regioselectivity is ensured by steric hindrance from the furan group.

Alternative Pathways and Novel Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, a one-pot synthesis combining cyclization and sulfonylation under microwave conditions (150°C, 20 min) achieved 80% yield in a related oxazole derivative.

Solid-Phase Synthesis

Immobilizing the oxazole precursor on Wang resin enables stepwise functionalization, though this method is less common for small-scale synthesis.

Characterization and Analytical Data

Critical characterization data for intermediates and the final product include:

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, oxazole-H), 7.85–7.45 (m, aromatic-H), 4.45 (s, 2H, -CH2-), 3.78 (s, 3H, -OCH3).
  • MS (ESI+) : m/z 431.5 [M+H]+.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl2) directs cyclization to the desired position.
  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves sulfonylated byproducts.

Industrial-Scale Production Considerations

  • Cost-Efficiency : Bulk sourcing of 4-methylbenzenesulfonyl chloride and furan-2-carbonyl chloride reduces expenses.
  • Waste Management : Neutralization of HCl byproducts with aqueous NaHCO3 is critical for environmental compliance.

Q & A

Q. How can metabolic pathways be elucidated to identify potential toxicity risks?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS. Key Phase I/II metabolites (e.g., hydroxylation or glucuronidation) inform structural modifications to reduce toxicity .

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